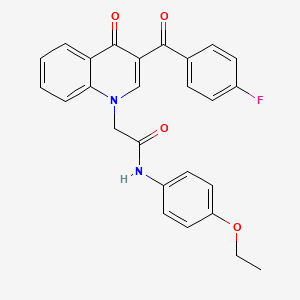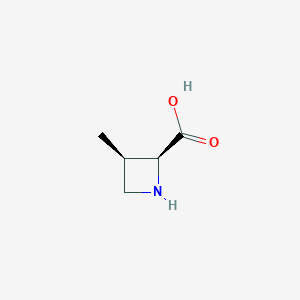
N-(4-ethoxyphenyl)-2-(3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(4-ethoxyphenyl)-2-(3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide” is a chemical compound with the molecular formula C27H23FN2O5 and a molecular weight of 474.48 . It is also known as 1(4H)-Quinolineacetamide .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C27H23FN2O5 . It includes a quinoline ring, which is a heterocyclic aromatic organic compound. This compound also contains functional groups such as ethoxyphenyl, fluorobenzoyl, and acetamide .Physical And Chemical Properties Analysis
This compound has a molecular weight of 474.48 . Other physical and chemical properties like melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
Structural Aspects and Fluorescence Properties
Research on amide-containing isoquinoline derivatives has explored their structural aspects and properties, including the formation of gels and crystalline solids under different conditions. These studies highlight the potential of such compounds in creating host-guest complexes with enhanced fluorescence emission, offering applications in materials science and sensor technology. The structural configurations of these compounds, such as parallel sheet structures, play a crucial role in their fluorescence properties (Karmakar, Sarma, & Baruah, 2007).
Anticancer Activity and Radiosynthesis
The compound AZD8931 , with a structure related to N-(4-ethoxyphenyl)-2-(3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide, has been synthesized and studied for its potential as a PET agent for imaging EGFR, HER2, and HER3 signaling in cancer research. This highlights the compound's relevance in developing diagnostic tools for cancer treatment and its possible therapeutic applications (Wang, Gao, & Zheng, 2014).
Antimicrobial and Anticancer Synthesis
Novel derivatives have been synthesized with potential biological activities, including antimicrobial and anticancer properties. These studies demonstrate the chemical versatility of such compounds and their potential in developing new therapeutic agents. The synthesis processes and the exploration of their pharmacological activities contribute to the broader understanding of their applications in medicine (Bhambi, Sain, Salvi, Sharma, & Talesara, 2010).
Novel Synthesis Approaches
Research has also focused on developing new synthetic routes and transformations for quinoline derivatives, indicating their significance in organic chemistry and drug development. These synthetic strategies provide a foundation for further exploration of the compound's applications in various scientific fields (Aleksanyan & Hambardzumyan, 2013).
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O4/c1-2-33-20-13-11-19(12-14-20)28-24(30)16-29-15-22(25(31)17-7-9-18(27)10-8-17)26(32)21-5-3-4-6-23(21)29/h3-15H,2,16H2,1H3,(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGXWNIRZXWZDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(1-phenylethyl)propanamide](/img/structure/B2360785.png)
![(1'R,4S)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-amine;hydrochloride](/img/structure/B2360786.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2360794.png)
![(2R)-6-[[Amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/no-structure.png)

![N-[[4-cyclohexyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2360798.png)


![5-(4-Cyclohexylphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2360803.png)

![3-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B2360805.png)

